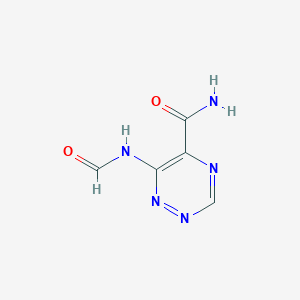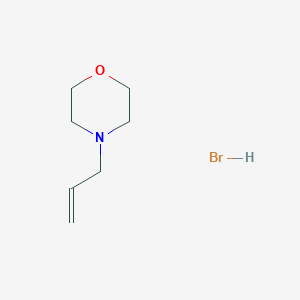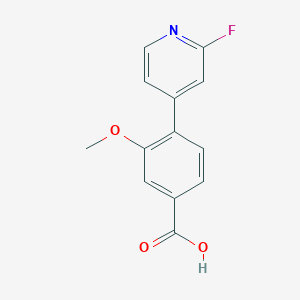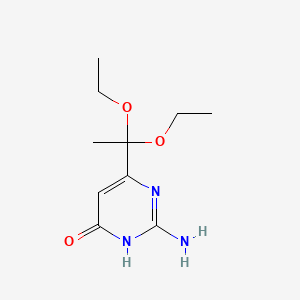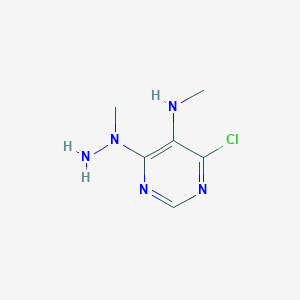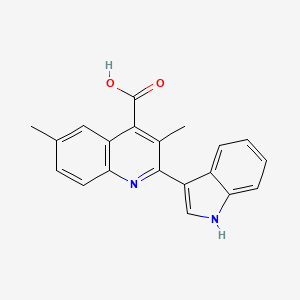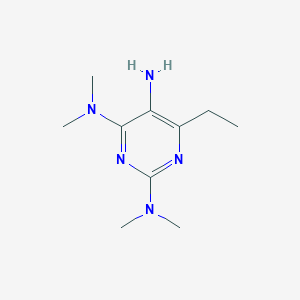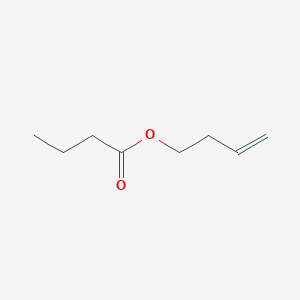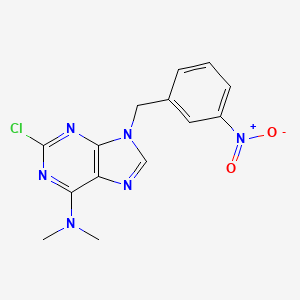![molecular formula C17H18F2N2OS B12926061 2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one CAS No. 255898-11-4](/img/structure/B12926061.png)
2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidinone core substituted with a cyclopentylsulfanyl group and a 2,6-difluorophenyl ethyl moiety, which contribute to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized via a condensation reaction between a suitable β-keto ester and a guanidine derivative under acidic or basic conditions.
Introduction of the Cyclopentylsulfanyl Group: The cyclopentylsulfanyl group can be introduced through a nucleophilic substitution reaction using a cyclopentylthiol and an appropriate leaving group on the pyrimidinone core.
Attachment of the 2,6-Difluorophenyl Ethyl Moiety: The final step involves the alkylation of the pyrimidinone core with a 2,6-difluorophenyl ethyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinone core can be reduced to the corresponding dihydropyrimidine using reducing agents such as sodium borohydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidines.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique electronic properties could make it useful in the development of novel materials, such as organic semiconductors or photovoltaic materials.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving sulfur-containing compounds.
作用機序
The mechanism by which 2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one exerts its effects depends on its interaction with specific molecular targets. Potential targets include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
2-cyclopentylsulfanyl-6-[1-(2,6-difluorophenyl)ethyl]-5-methylpyrimidin-4(3H)-one: A closely related compound with a methyl group at the 5-position of the pyrimidinone core.
2-(2,6-difluorophenyl)-4-(cyclopentylsulfanyl)pyrimidine: Lacks the ethyl group on the phenyl ring, which may affect its biological activity and chemical properties.
Uniqueness
2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one is unique due to the combination of its cyclopentylsulfanyl group and the 2,6-difluorophenyl ethyl moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds .
特性
CAS番号 |
255898-11-4 |
|---|---|
分子式 |
C17H18F2N2OS |
分子量 |
336.4 g/mol |
IUPAC名 |
2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H18F2N2OS/c1-10(16-12(18)7-4-8-13(16)19)14-9-15(22)21-17(20-14)23-11-5-2-3-6-11/h4,7-11H,2-3,5-6H2,1H3,(H,20,21,22) |
InChIキー |
CHBMGMAGCOPBHF-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=O)NC(=N1)SC2CCCC2)C3=C(C=CC=C3F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


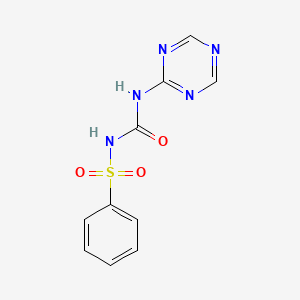
![N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine](/img/structure/B12925991.png)
